molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0

1,4-Dioxa-7-azaspiro[4.4]nonane

Katalognummer: B085628
CAS-Nummer: 176-33-0
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: JTOUWLZSXWMCSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxa-7-azaspiro[44]nonane is an organic compound with the molecular formula C6H11NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxa-7-azaspiro[4.4]nonane can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired spiro compound. The reaction can be represented as follows:

[ \text{Piperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key is to optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The secondary amine group in the spirocyclic structure allows 1,4-dioxa-7-azaspiro[4.4]nonane to participate in acid-base reactions. For example:

  • Protonation : The nitrogen atom reacts with strong acids (e.g., HCl, H₂SO₄) to form ammonium salts.

  • Salt Formation : Reacts with oxalic acid to form this compound oxalate, a stable crystalline compound.

Mechanism : Protonation occurs at the nitrogen atom, enhancing solubility in polar solvents. This property is exploited in purification processes.

Nucleophilic Substitution

The nitrogen atom acts as a nucleophile, enabling reactions with electrophiles:

Reaction Type Reagents/Conditions Products
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated derivatives
AcylationAcyl chlorides (e.g., AcCl)Amides (e.g., benzyl ester derivatives)
CondensationCarbonyl compounds (e.g., ketones)Schiff bases or imines

Example : Reaction with benzyl chloroformate yields benzyl this compound-7-carboxylate, a precursor for peptide synthesis .

Oxidation Reactions

The amine group can undergo oxidation under controlled conditions:

  • N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) produces the corresponding N-oxide.

  • Degradation Pathways : Strong oxidizing agents (e.g., KMnO₄) may cleave the dioxane rings, leading to fragmented products.

Key Insight : Oxidation alters electronic properties, impacting biological activity and coordination chemistry.

Ring-Opening Reactions

The dioxane rings exhibit stability under neutral conditions but undergo cleavage in acidic or basic media:

  • Acidic Hydrolysis : Concentrated HCl opens the dioxane ring, yielding diols and secondary amines.

  • Base-Mediated Cleavage : NaOH or KOH promotes ring opening via nucleophilic attack on ether oxygen atoms.

Applications : Ring-opening derivatives are intermediates in synthesizing polyfunctional amines .

Coordination Chemistry

The nitrogen and oxygen atoms enable metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and magnetic properties.

Example : Cu(II) complexes show enhanced stability in aqueous solutions due to chelation effects.

Comparative Reactivity

The table below contrasts this compound with structurally related compounds:

Compound Key Reactivity Differences
This compoundHigh nucleophilicity at N7; stable dioxane rings
1,4-DioxaneNo amine group; limited functionalization
PiperidineLacks spirocyclic structure; higher basicity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,4-Dioxa-7-azaspiro[4.4]nonane has garnered attention in the realm of medicinal chemistry due to its potential biological activities:

  • Neuroprotective Effects : Emerging studies indicate that this compound may inhibit neuroinflammation and oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.
  • Antihypertensive Properties : Similar compounds have demonstrated efficacy in reducing elevated blood pressure in mammalian models, indicating that this compound may possess similar pharmacological properties.

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution:

  • Oxidation : The compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
  • Reduction : Reduction reactions can modify the compound's functional groups, making it more reactive for further synthetic applications.
  • Substitution : The presence of functional groups allows for nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Specialty Chemicals

Due to its unique structure and reactivity, this compound is utilized in producing specialty chemicals with specific properties tailored for industrial applications.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in developing polymers or coatings that require specific mechanical or chemical characteristics.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound compared to control groups, highlighting its potential therapeutic role in neurodegenerative conditions.

Case Study 2: Antihypertensive Effects

Research involving animal models demonstrated that derivatives of this compound exhibited antihypertensive effects by modulating vascular resistance and improving endothelial function. These findings suggest that this compound could lead to new treatments for hypertension.

Wirkmechanismus

The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxa-7-azaspiro[4.4]nonane can be compared with other spiro compounds, such as:

  • 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile
  • 2,6-Dioxaspiro[3.3]heptane
  • 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane

These compounds share similar structural features but differ in their chemical properties and applications 1,4-Dioxa-7-azaspiro[4

Biologische Aktivität

1,4-Dioxa-7-azaspiro[4.4]nonane is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO2C_6H_{11}NO_2 and features a unique spirocyclic structure that integrates both dioxane and azaspiro frameworks. This structural configuration contributes to its reactivity and biological interactions, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets vary based on the application context.

Interaction with Biological Targets

Research indicates that this compound may influence several biological pathways:

  • HCV NS5A Inhibition : The compound's structural motif is crucial for the potency of inhibitors targeting Hepatitis C Virus (HCV) NS5A. Studies show that it contributes significantly to the binding affinity against HCV genotypes 1a and 1b, including resistant mutants.
  • Complement System Modulation : Recent studies have explored the compound's role in inhibiting complement C1s, which is implicated in various diseases. This suggests potential therapeutic applications in treating disorders related to complement dysfunction .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antiviral Activity : A study investigated the compound's effect on HCV replication, demonstrating significant inhibitory effects in vitro, particularly against resistant strains of the virus .
  • Pharmacological Potential : Research has shown that derivatives of this compound exhibit a range of biological effects, including anti-inflammatory and analgesic properties. These findings suggest its utility in developing new therapeutic agents for chronic inflammatory conditions .
  • Synthesis and Optimization : Various synthetic routes have been developed to produce this compound efficiently. Techniques such as domino radical bicyclization have been employed to enhance yield and purity, facilitating further biological testing .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Azaspiro[4.5]decaneSimilar azaspiro frameworkLarger ring system leading to different properties
2-Oxoazabicyclo[3.3.0]octaneBicyclic structure with nitrogenDistinct reactivity patterns
SynerazolAntifungal agent with related spiro structureSpecific therapeutic applications

This comparison highlights the diversity within the spirocyclic family and underscores the unique characteristics of this compound regarding its potential applications and biological activities.

Eigenschaften

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUWLZSXWMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569419
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-33-0
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1d (34.8 g, no more than 124 mmol) and 10% Pd—C (14 g) in EtOH (90 mL) was hydrogenolyzed (60 psi) in a Parr shaker apparatus at room temperature for 1.5 h. The catalyst was filtered off, the solvent was evaporated in vacuo and the residue was pumped under high vacuum for 20 min to yield 1e (15.9 g, quant. yield). Rf 0.14 (EtOAc-iPrNH2, 95:5, v/v); 1H NMR (200 MHz, CDCl3) δ 4.00 (s, 4H), 3.10 (t, J 7 Hz, 2H), 2.90 (s, 2H), 2.00 (t, J 7 Hz, 2H); 13C NMR (50 MHz, APT, CDCl3) δ 64.5 (+), 55.0 (+), 45.5 (+), 37.0 (+); IR (film) 3292 cm−1.
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate (1.1 g) in methanol (30 mL) was added palladium(II) hydroxide (100 mg) at room temperature. The mixture was stirred for 2.5 hr under a hydrogen atmosphere (0.4 MPa). Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (540 mg) as a dark orange liquid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 3
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 4
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 5
1,4-Dioxa-7-azaspiro[4.4]nonane
Reactant of Route 6
1,4-Dioxa-7-azaspiro[4.4]nonane
Customer
Q & A

Q1: How does the 1,4-Dioxa-7-azaspiro[4.4]nonane motif contribute to the activity of HCV NS5A inhibitors?

A: While the precise mechanism of action isn't fully elucidated in the provided research [], the presence of the this compound motif within the larger inhibitor molecule (GSK2236805) is crucial for its potency. Researchers observed that this specific spiroketal pyrrolidine scaffold contributed to high inhibitory activity against HCV genotypes 1a and 1b, including the clinically relevant L31V and Y93H mutants []. This suggests the motif likely plays a role in binding to the NS5A protein, though further research is needed to determine the specific interactions and their impact on viral replication.

Q2: What is the significance of the in vitro and in vivo data presented for GSK2236805?

A: The research highlights that GSK2236805, containing the this compound motif, potently suppressed HCV RNA in a 20-day RNA reduction assay []. This in vitro data, combined with promising pharmacokinetic and safety profiles, led to the further development of GSK2236805 for clinical testing []. While the specific in vivo data isn't detailed in the provided abstracts, the progression to clinical trials suggests positive results in preclinical animal models. This advancement underscores the potential of compounds incorporating the this compound scaffold as future HCV therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.